molecular formula C21H18N2O3S B5122140 2-[2-(2-Naphthalen-2-yloxyethylsulfanyl)benzimidazol-1-yl]acetic acid

2-[2-(2-Naphthalen-2-yloxyethylsulfanyl)benzimidazol-1-yl]acetic acid

Cat. No.: B5122140
M. Wt: 378.4 g/mol
InChI Key: SWMBLIICWJBQBE-UHFFFAOYSA-N
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Description

2-[2-(2-Naphthalen-2-yloxyethylsulfanyl)benzimidazol-1-yl]acetic acid is an organic compound with the molecular formula C21H18N2O3S. This compound is notable for its complex structure, which includes a benzimidazole core, a naphthalene moiety, and an acetic acid functional group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Naphthalen-2-yloxyethylsulfanyl)benzimidazol-1-yl]acetic acid typically involves multiple steps. One common method starts with the reaction of o-phenylenediamine with 2-naphthoxyacetic acid to form the benzimidazole core. This intermediate is then reacted with 2-naphthalen-2-yloxyethylsulfanyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Naphthalen-2-yloxyethylsulfanyl)benzimidazol-1-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzimidazole nitrogen or the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(2-Naphthalen-2-yloxyethylsulfanyl)benzimidazol-1-yl]acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-(2-Naphthalen-2-yloxyethylsulfanyl)benzimidazol-1-yl]acetic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt critical biochemical pathways, leading to therapeutic effects such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Naphthalen-1-yl)acetic acid
  • 2-(Naphthalen-2-yl)acetic acid
  • 2-(Naphthalen-1-yloxyethyl)benzimidazole

Uniqueness

2-[2-(2-Naphthalen-2-yloxyethylsulfanyl)benzimidazol-1-yl]acetic acid is unique due to its combination of a benzimidazole core with a naphthalene moiety and an acetic acid functional group. This structure imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-[2-(2-naphthalen-2-yloxyethylsulfanyl)benzimidazol-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3S/c24-20(25)14-23-19-8-4-3-7-18(19)22-21(23)27-12-11-26-17-10-9-15-5-1-2-6-16(15)13-17/h1-10,13H,11-12,14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWMBLIICWJBQBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OCCSC3=NC4=CC=CC=C4N3CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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